molecular formula C11H18O4 B13838204 4-Ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one

4-Ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one

Cat. No.: B13838204
M. Wt: 214.26 g/mol
InChI Key: YQBFWQXYGLCJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one: is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are versatile intermediates used in the synthesis of various chemical products, including pharmaceuticals and fragrances . This compound is characterized by its unique structure, which includes ethoxy, methoxy, and methoxymethyl groups attached to a cyclohexenone ring.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are frequently employed.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted cyclohexenones.

Scientific Research Applications

4-Ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one involves its interaction with molecular targets and pathways. As an enone, it can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds . This reactivity is crucial for its role in organic synthesis and pharmaceutical applications.

Comparison with Similar Compounds

Uniqueness: 4-Ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one is unique due to its specific substituents, which impart distinct chemical properties and reactivity. These functional groups enhance its solubility, stability, and potential for diverse chemical transformations.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

4-ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C11H18O4/c1-4-15-11-8(7-13-2)5-9(12)6-10(11)14-3/h6,8,11H,4-5,7H2,1-3H3

InChI Key

YQBFWQXYGLCJKB-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(CC(=O)C=C1OC)COC

Origin of Product

United States

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